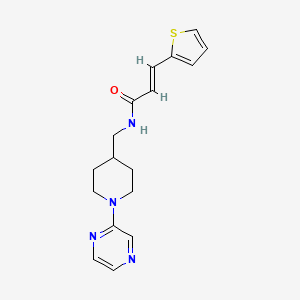

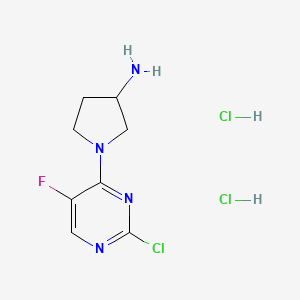

4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid” is a chemical compound with the CAS Number: 62134-52-5 . Its molecular weight is 235.24 .

Synthesis Analysis

This compound is synthesized by a ring opening reaction of itaconic anhydride with 3-aminoacetophenone . The reaction of itaconic anhydride with 3-aminoacetophenone has been characterized by FT-IR, 1H NMR, UV-Vis, TGA, DTA, and single crystal X-ray diffraction .Molecular Structure Analysis

The crystal structure of the compound belongs to a triclinic unit cell in the P-1 space group . The vibrational wavenumbers were computed using HF and DFT methods .Chemical Reactions Analysis

The NH stretching frequency is red shifted in the IR spectrum with a strong intensity from the computed frequency, which indicates the weakening of the NH bond resulting in proton transfer to the neighboring oxygen atom .Physical and Chemical Properties Analysis

The first hyperpolarizability and infrared intensities of the compound have been reported . The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Cytotoxic Activity

The synthesis and exploration of naphthyridine derivatives, such as 4-((3-acetylphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide, have been a subject of research due to their potential cytotoxic activities. These compounds have been synthesized through various chemical reactions and tested for their growth inhibitory properties against different cancer cell lines. One study discusses the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines to produce a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids. The derived carboxamides exhibited potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some compounds showing IC(50) values less than 10 nM. In vivo tests against subcutaneous colon 38 tumors in mice revealed curative potential for specific derivatives in this refractory model (Deady et al., 2003).

Antibacterial Applications

Another area of interest is the antibacterial applications of naphthyridine derivatives. The synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were investigated, showing that some compounds were more active than enoxacin and deemed worthy of further biological study. This highlights the potential of naphthyridine derivatives in developing new antibacterial agents (Egawa et al., 1984).

Chelate Synthesis and Chemical Properties

The chelate synthesis of 1,6-naphthyridine derivatives from specific precursors using "chelate methodology" represents an efficient approach to creating these compounds, showcasing their versatile chemical properties and potential applications in further synthetic and medicinal chemistry research (Vasil’ev et al., 1994).

Antimicrobial Activity and Chemical Characterization

Naphthyridine derivatives have also been synthesized with incorporated peptide linkages, demonstrating antimicrobial properties. The structural elucidation of these compounds through spectroscopic methods and chemical analysis further contributes to the understanding of their potential as antimicrobial agents (Khalifa et al., 2016).

Crystal Structure and Theoretical Studies

Research into the crystal structure and Hirshfeld surface analysis, alongside DFT studies of naphthyridine derivatives, provides insight into their molecular geometry and electronic properties. Such studies are crucial for the design of new compounds with desired physical and chemical characteristics (Polo-Cuadrado et al., 2021).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound may be related to, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can react with various biological targets through different mechanisms . For instance, they can act as nucleophiles, reacting with electrophilic carbon atoms in other molecules . This can lead to changes in the structure and function of the target molecules, potentially altering their biological activity .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways . For example, they can influence the biosynthesis of indole-3-acetic acid (IAA), a plant hormone that regulates almost all aspects of plant growth and development . They can also interact with other pathways through common key genes, constituting a network of IAA biosynthesis .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

4-(3-acetylanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c1-5-26(6-2)22(28)19-13-23-21-18(11-10-14(3)24-21)20(19)25-17-9-7-8-16(12-17)15(4)27/h7-13H,5-6H2,1-4H3,(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFIBSJBGJEBGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC(=N2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2416134.png)

![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)

![2-Furyl 4-[(4-methylpiperidyl)sulfonyl]piperazinyl ketone](/img/structure/B2416142.png)

![[4-(4-Aminophenyl)oxan-4-yl]methanol](/img/structure/B2416148.png)

![2-phenyl-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2416152.png)